
Fmoc-HomoGln-otBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-HomoGln-otBu, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (otBu) ester group, which protect the amino and carboxyl groups, respectively, during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoGln-otBu typically involves the protection of the amino group of glutamine with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glutamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and ability to produce large quantities of peptides .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-HomoGln-otBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl ester removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-HomoGln-otBu is widely used in the synthesis of peptides and proteins. It serves as a protected amino acid derivative that can be incorporated into peptide chains using SPPS .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-HomoGln-otBu involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions, while the tert-butyl ester group protects the carboxyl group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-HomoGln-otBu but with a different side chain structure.
Fmoc-Asp(OtBu)-OH: Another similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins .
Propiedades
Número CAS |
2044704-48-3 |
|---|---|
Fórmula molecular |
C25H30N2O5 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1 |
Clave InChI |
XFODHJPFXCFTHQ-NRFANRHFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

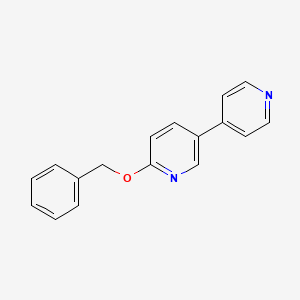
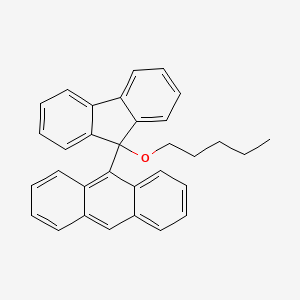


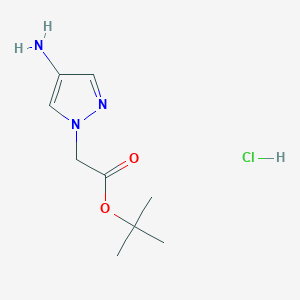
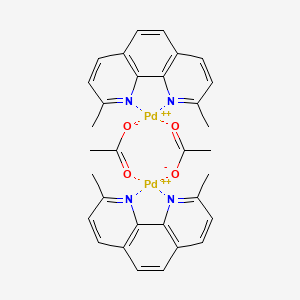
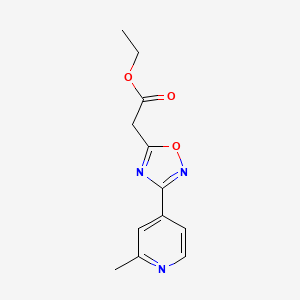

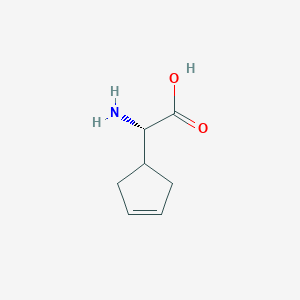

![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
